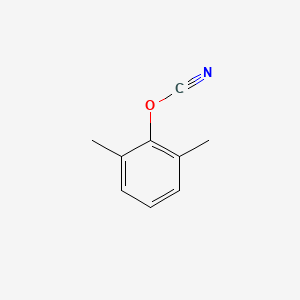

2,6-Dimethylphenyl cyanate

Overview

Description

2,6-Dimethylphenyl cyanate is a chemical compound with the molecular formula C9H9NO . It is also known as 4,4’-methylenebis(this compound) and AROCY M-10 .

Synthesis Analysis

The synthesis of cyanate ester binders, such as this compound, dates back to the early 1960s . The major directions in the synthesis of novel cyanates are determined by the desire to improve the properties of the polymers on their basis . Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Molecular Structure Analysis

The molecular structure of this compound is based on InChI annotation from IUCLID reference substances database and stored in the ECHA database . The IUPAC Standard InChI is InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)10-6-11/h3-5H,1-2H3 .Chemical Reactions Analysis

Cyanate ester fragments are the functional groups of the considered molecules, affording the polymerization (cyclotrimerization) reactions . The carbon atom of these groups is strongly nucleophilic, which allows its interaction with various nucleophilic agents, in particular, with phenols .Scientific Research Applications

Photolysis and Rearrangement

- Photolysis of 2,6-Dimethylphenyl Azide : When photolyzed in nitrogen matrices at low temperatures, 2,6-dimethylphenyl azide produces 2,6-dimethylphenylnitrene. In the presence of CO, the nitrene forms the corresponding isocyanate. Shorter wavelength irradiation leads to an inefficient rearrangement to azacycloheptatetraene (Dunkin, Donnelly, & Lockhart, 1985).

Polymer Synthesis

- Synthesis of Polymers with Pendant Cyanate Ester Groups : Monomers like 4-vinylphenyl cyanate and 2,6-dimethyl-4-vinylphenyl cyanate were synthesized and used in styrene copolymers via free radical polymerization. These copolymers are sensitive to UV light and crosslink upon irradiation, with the cyanate ester groups isomerizing to isocyanate groups (Kern et al., 1998).

Thermal and Dielectric Properties

- Synthesis of Low Dielectric Thermoset : A dipentene-containing cyanate ester was synthesized using 2,6-dimethylphenol and studied for its thermal properties. It showed lower dielectric constant and higher thermal stability compared to bisphenol A dicyanate ester, making it suitable for specific applications like electronics (Lin et al., 2004).

Catalytic and Chemical Reactions

- Catalytic Enantioselective Conjugate Addition of Cyanide : A catalytic process involving 2,6-dimethylphenol demonstrated enantioselective conjugate addition of cyanide to enones. This method showed excellent enantioselectivity and a wide substrate scope, important for organic synthesis (Tanaka, Kanai, & Shibasaki, 2008).

Nanocrystal Growth Study

- In Situ Tracking of Heterogeneous Nucleation in Nanocrystal Growth : 2,6-Dimethylphenyl isocyanide (2,6-DMPI) was used as a spectroscopic probe to study the heterogeneous nucleation and deposition of Pd on Ag nanocubes. This method allows for real-time, in situ tracking with atomic-level sensitivity, useful in nanotechnology research (Wu & Qin, 2018).

Catalytic Synthesis

- One-Step Synthesis of 2,6-Dimethylphenol : A study demonstrated the one-step synthesis of 2,6-dimethylphenol from methanol and cyclohexanol over magnesium oxide supported chromium catalysts. This process is significant for industrial applications in chemical synthesis (Wang, Tsai, Tsai, & Cheng, 1995).

Safety and Hazards

Future Directions

The future directions in the field of cyanate ester binders, such as 2,6-Dimethylphenyl cyanate, are determined by the desire to improve the properties of the polymers on their basis . This includes increasing the glass transition temperature, reducing inflammability, improving impact resistance, decreasing dielectric permittivity, decreasing moisture absorption, improving resistance to thermal oxidation, enhancing processability, and avoiding the use of petroleum stock .

Properties

IUPAC Name |

(2,6-dimethylphenyl) cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-4-3-5-8(2)9(7)11-6-10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEZUSFKACELMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60498828 | |

| Record name | 2,6-Dimethylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-43-5 | |

| Record name | 2,6-Dimethylphenyl cyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60498828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)

![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-methyl-6'-(methylpropylamino)-2'-(phenylamino)-](/img/structure/B1626241.png)

![1-[(2,6-Difluorophenyl)methyl]-6-methyl-pyrimidine-2,4-dione](/img/structure/B1626245.png)